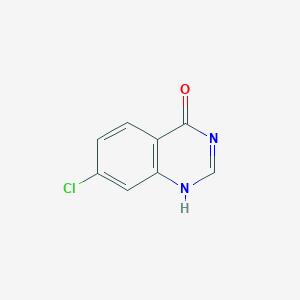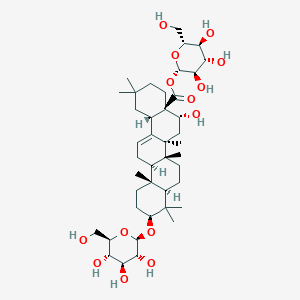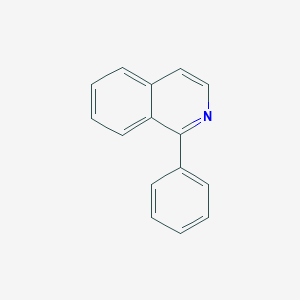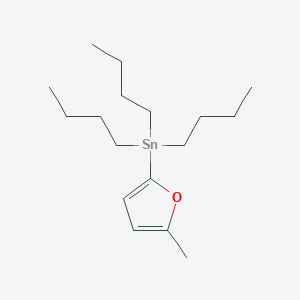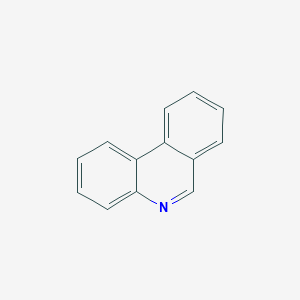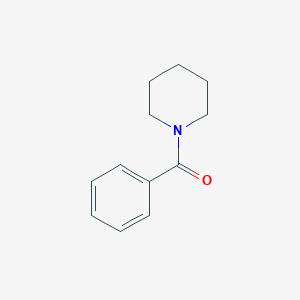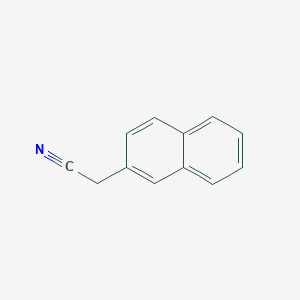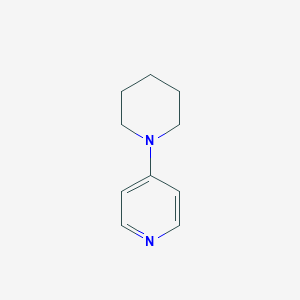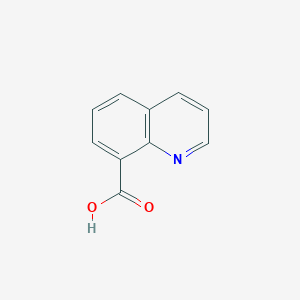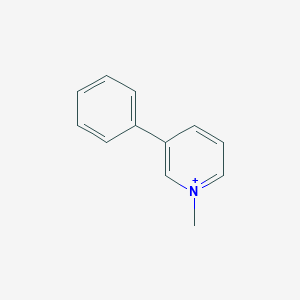
Pyridinium, 1-methyl-3-phenyl-
説明
Pyridinium, 1-methyl-3-phenyl- is a structurally diverse pyridinium salt . These salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts have been synthesized through various routes . For instance, a new organic stilbazolium derivative crystal was synthesized successfully using a slow evaporation method at room temperature .Molecular Structure Analysis
The molecular structure of pyridinium salts has been confirmed through single crystal X-ray diffraction studies . The crystalline nature of the material was analyzed by powder X-ray diffraction analysis, and the presence of expected functional groups was identified by FT-IR and 1H NMR spectroscopic studies .Chemical Reactions Analysis
Pyridinium salts have shown reactivity in terms of their synthetic routes . They have importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinium salts have been studied using various techniques . Optical absorption was recorded using UV-Vis-NIR spectral analysis, and linear optical constants such as the absorption coefficient, band gap, extinction coefficient, refractive index and reflectance were calculated . The thermal stability of the crystal was analyzed by TG–DTA studies .科学的研究の応用
Nonlinear Optics : Azulene-based substituted pyridinium cations have been investigated for their application in nonlinear optics. These cations, including variants of 1-methyl-3-phenyl-pyridinium, demonstrate efficient electron donation capabilities, making them suitable for use in chromophores with high static quadratic hyperpolarizabilities (Cristian et al., 2004).
Neurotoxicity and Biochemical Effects : The pyridinium ion has been studied for its role in neurotoxicity, particularly in its oxidized form, which can inhibit NADH dehydrogenase and ATP synthesis in mitochondria. This finding is significant in the study of neurotoxic compounds and their impact on mitochondrial function (Ramsay et al., 1987).
Synthesis and Crystallography : The synthesis and characterization of 1-methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide have been described, with an emphasis on its molecular structure and crystal packing. This research contributes to the understanding of molecular configurations and interactions in crystal structures (Chantrapromma et al., 2014).
Intramolecular Electrostatic Interactions : Research has highlighted the direct intramolecular cation-pi interaction between phenyl and pyridinium moieties. This study provides insights into the basicity and electrostatic interactions within molecules, which is useful in the design of molecular structures and understanding their properties (Acharya et al., 2003).
Excited State Structure and Dynamics : Quantum-chemical calculations have been used to investigate the non-rigid equilibrium structures of phenyl-substituted pyridinium cations in an excited state. This research aids in understanding the behavior of these molecules under various energy states, which is crucial for applications in photonics and molecular electronics (Kharlanov & Papper, 2020).
Fuel Cell Technology : Pyridinium-based anion exchange membranes have been designed for alkaline fuel cells. This research explores the stability and performance of these membranes, which is significant for developing efficient and durable fuel cells (Vöge et al., 2014).
Cathode Interfacial Materials in Electronics : N-hydrogenated/N-methylated pyridinium salts have been synthesized and used as cathode interfacial materials in polymer light-emitting diodes. This application demonstrates the potential of these compounds in improving device performance and efficiency (Yin et al., 2017).
Catalytic Applications in Organic Synthesis : Pyridinium salts have been used as catalysts in the synthesis of various organic compounds, exemplifying their utility in facilitating chemical reactions and improving yield and efficiency (Moosavi-Zare et al., 2016).
Safety and Hazards
特性
IUPAC Name |
1-methyl-3-phenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJZRLIOGSSFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231838 | |
| Record name | Pyridinium, 1-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 1-methyl-3-phenyl- | |
CAS RN |
82540-43-0 | |
| Record name | Pyridinium, 1-methyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082540430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



